

carrier mobility in two-dimensional α arsenic phosphide

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An In-depth Technical Guide on Carrier Mobility in Two-Dimensional α-Arsenic Phosphide

Introduction

Two-dimensional (2D) α -arsenic phosphide (α -AsP), a monolayer alloy of arsenic and phosphorus, has emerged as a compelling semiconductor material for next-generation electronics and optoelectronics.[1] Structurally similar to black phosphorus (phosphorene), α -AsP exhibits a puckered honeycomb lattice and possesses a tunable, direct band gap, a feature highly desirable for photonic applications.[2] A key characteristic of this material is its exceptionally high and anisotropic carrier mobility, suggesting its potential to outperform other 2D semiconductors in high-speed devices.[3][4] This technical guide provides a comprehensive overview of the electronic properties and, specifically, the carrier mobility of 2D α -AsP, based on theoretical investigations. It details the computational methodologies used to determine these properties and presents the quantitative data in a structured format for researchers and materials scientists.

Electronic Properties of α-Arsenic Phosphide

First-principles calculations have been instrumental in predicting the fundamental electronic characteristics of α -AsP. These studies reveal that α -AsP is a direct-gap semiconductor, a crucial property for efficient light emission and absorption.[2][5]

Allotropic Phases



Theoretical studies based on structure optimizations and phonon calculations have shown that the α -phase of monolayer **arsenic phosphide** can branch into three distinct and stable allotropes: α_1 , α_2 , and α_3 .[4][5] The electronic and transport properties, particularly carrier mobility, are shown to differ significantly among these phases, with the α_1 and α_3 phases being direct-gap semiconductors.[5]

Band Structure and Band Gap

The band gap of α -AsP is a critical parameter for its application in semiconductor devices. Calculations using the Perdew-Burke-Ernzerhof (PBE) functional within the Generalized Gradient Approximation (GGA) and the more accurate Heyd-Scuseria-Ernzerhof (HSE06) hybrid functional have been employed to determine its value. The α -AsP monolayer is predicted to have a direct band gap of approximately 1.55 eV (HSE06 calculation), which is suitable for various optoelectronic applications.[2] The direct nature of the band gap is maintained in the α_1 and α_3 phases.[5] Furthermore, the electronic structure and band gap can be effectively tuned by applying mechanical strain. For instance, under uniaxial strain along the armchair direction, the band gap of the α_3 phase remains direct and increases monotonically.[5]

Carrier Mobility in α-Arsenic Phosphide

The carrier mobility (μ), a measure of how quickly an electron or hole can move through a material under an electric field, is a primary determinant of a semiconductor's performance in electronic devices. For α -AsP, theoretical calculations predict high and, notably, anisotropic mobility.

Anisotropic Transport Properties

Similar to phosphorene, α-AsP exhibits highly anisotropic carrier mobility, meaning the mobility values differ significantly along the two principal in-plane crystallographic directions: the armchair (AC) and zigzag (ZZ) directions.[5] This anisotropy originates from the directional differences in the material's effective mass, elastic modulus, and deformation potential.[6]

Quantitative Carrier Mobility Data

The carrier mobility of α -AsP has been calculated using the deformation potential theory combined with the Boltzmann transport equation. The results highlight the material's potential for high-performance electronics. The α_3 allotrope, in particular, is predicted to have an



exceptionally high electron mobility along the armchair direction, surpassing that of phosphorene by an order of magnitude.[5][7]

Allotrope	Carrier Type	Direction	Calculated Mobility (cm² V ⁻¹ s ⁻¹)	Reference
αι	Electron/Hole	-	~1,000	[5]
αз	Electron	Armchair	~10,000	[3][5][7]

Table 1: Summary of theoretically calculated carrier mobilities for different allotropes of monolayer α -AsP at room temperature.

The high mobility of the α_3 phase, particularly for electrons, makes it a promising candidate for n-type field-effect transistors (FETs).[5]

Methodologies and Protocols

The properties of 2D α -AsP discussed herein are primarily derived from theoretical and computational studies. While multilayer correspondents have been synthesized, the isolation of stable monolayers for extensive experimental characterization remains a challenge.[4][5]

Synthesis Protocols

Experimental synthesis of bulk black arsenic-phosphorus (b-AsP) alloys has been achieved through methods like:

- Chemical Vapor Transport (CVT): This is a widely used method to grow high-quality b-AsP single crystals.
- Mineralization-Assisted Gas Phase Transport: This technique has been successfully used to synthesize 2D b-AsP compound materials.[8]

Exfoliation of these bulk crystals to obtain monolayers, similar to the process for graphene and phosphorene, is a primary top-down approach. However, due to interlayer interactions, obtaining large-area, high-quality monolayers of α-AsP is difficult.



Computational Protocol for Carrier Mobility

The theoretical values for carrier mobility are determined through a rigorous computational workflow based on Density Functional Theory (DFT).

- Structural Optimization: The initial step involves relaxing the atomic positions and lattice vectors of the α-AsP monolayer to find the lowest energy configuration. This is typically performed using DFT with a chosen exchange-correlation functional (e.g., PBE) and includes van der Waals corrections (e.g., DFT-D3) to accurately account for the layered structure.[2]
- Electronic Structure Calculation: With the optimized structure, the electronic band structure and density of states are calculated. For accurate band gap values, hybrid functionals like HSE06 are often employed.[2][9]
- Parameter Extraction for Mobility Calculation: The intrinsic carrier mobility limited by acoustic phonon scattering is calculated using the deformation potential (DP) theory formula for 2D materials:

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\mu2D = (eħ<sup>3</sup>)C<sub>22</sub> / (kBT m md (E<sub>1</sub>)<sup>2</sup>) *
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The key parameters are calculated from first principles:

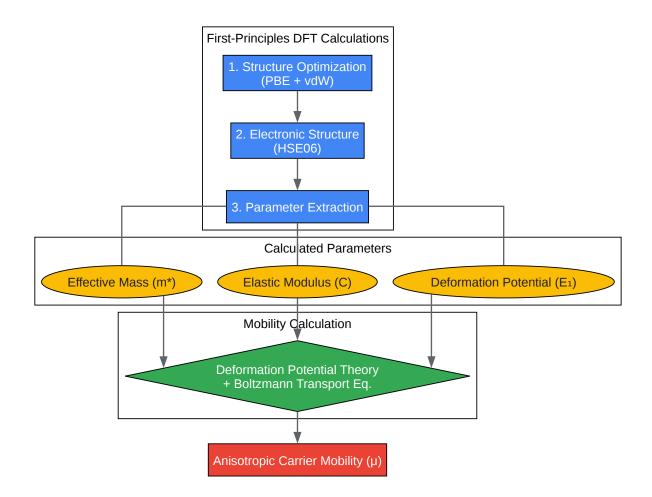
- Effective Mass (m): Determined from the curvature of the conduction band minimum (for electrons) or valence band maximum (for holes) using the relation $m = \hbar^2 / (\partial^2 E/\partial k^2)$.
- Elastic Modulus (C₂₂): Calculated by applying small uniaxial strains along a specific direction (armchair or zigzag) and fitting the total energy versus strain curve to a quadratic function.
- Deformation Potential Constant (E1): Represents the shift in the band edge energy due to lattice deformation. It is calculated by tracking the energy of the band edge under small applied strains.
- Mobility Calculation: The extracted parameters (m*, C₂₂, and E₁) are substituted into the DP theory formula to compute the carrier mobility along the armchair and zigzag directions.

Visualizations



To better illustrate the concepts discussed, the following diagrams are provided.

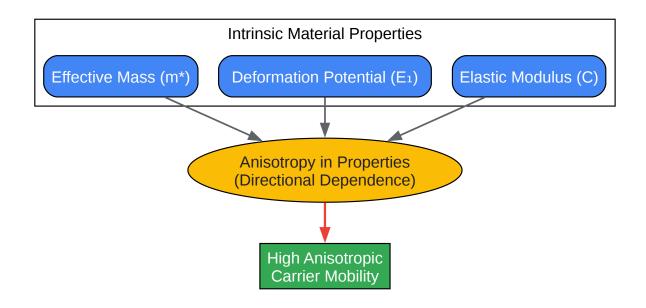
Caption: Puckered honeycomb lattice structure of α -AsP.



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Caption: Workflow for calculating carrier mobility via DFT.





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Caption: Relationship between material properties and mobility.

Conclusion

Two-dimensional α -arsenic phosphide stands out as a highly promising material for future nanoelectronics. Theoretical studies have established it as a direct-gap semiconductor with remarkable electronic properties. Its key advantage lies in its exceptionally high and anisotropic carrier mobility, with the α_3 allotrope predicted to have an electron mobility of approximately $10,000~\text{cm}^2~\text{V}^{-1}~\text{s}^{-1}$, significantly higher than many other 2D materials.[5][7] While experimental realization and characterization of monolayer α -AsP are still developing, the computational predictions provide a strong impetus for further research into its synthesis and device fabrication, paving the way for its use in high-speed, low-power electronic and optoelectronic applications.

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